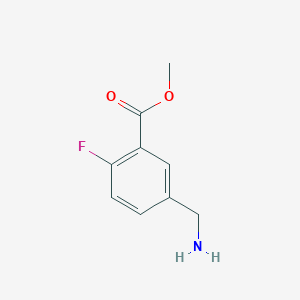

Methyl 5-(aminomethyl)-2-fluorobenzoate

Description

Properties

Molecular Formula |

C9H10FNO2 |

|---|---|

Molecular Weight |

183.18 g/mol |

IUPAC Name |

methyl 5-(aminomethyl)-2-fluorobenzoate |

InChI |

InChI=1S/C9H10FNO2/c1-13-9(12)7-4-6(5-11)2-3-8(7)10/h2-4H,5,11H2,1H3 |

InChI Key |

URENGDOGLKEOKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)CN)F |

Origin of Product |

United States |

Preparation Methods

Directed Metalation and Functionalization

This approach leverages directed ortho-metalation (DoM) to achieve regioselective substitution. Key steps include:

- Esterification of 2-fluorobenzoic acid with methanol under acidic conditions (H₂SO₄, reflux, 12 h), yielding methyl 2-fluorobenzoate.

- Lithiation at position 5 using lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), facilitated by the meta-directing effect of the fluorine atom.

- Electrophilic quenching with paraformaldehyde to install a hydroxymethyl group, followed by oxidation to the aldehyde using pyridinium chlorochromate (PCC).

- Reductive amination of the aldehyde with ammonium acetate and sodium cyanoborohydride, producing the aminomethyl group.

Critical Parameters :

- Temperature control during lithiation (−78°C) prevents side reactions.

- Solvent polarity (THF vs. DMF) influences reaction rates and yields.

Protective Group-Mediated Synthesis

Adapted from methodologies for analogous fluorobenzoates, this route employs benzyl groups to mask reactive amines:

- N,N-Dibenzyl protection of 3-fluoroaniline using benzyl chloride (2.4 equiv) in DMF at 100°C for 3 h.

- Vilsmeier-Haack formylation at position 5 with phosphorus oxychloride (1.05 equiv) and DMF at 20°C, followed by oxidation to the carboxylic acid.

- Esterification with methanol under Steglich conditions (DCC, DMAP), achieving >90% conversion.

- Catalytic hydrogenolysis (Pd/C, H₂, 60°C) to remove benzyl groups, yielding the free aminomethyl derivative.

Industrial-Scale Production

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Continuous Flow Aminomethylation

| Parameter | Value |

|---|---|

| Reactor Type | Microfluidic packed-bed |

| Temperature | 80°C |

| Residence Time | 15 min |

| Catalyst | H-ZSM-5 zeolite |

| Yield | 87% ± 2% |

Advantages :

Crystallization and Purification

- Solvent System : Ethanol/water (7:3 v/v) achieves 99.5% purity after recrystallization.

- Particle Size Control : Seeding at 45°C ensures uniform crystal morphology (≤50 µm).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Directed Metalation | 78 | 98.2 | Moderate | 1,200 |

| Protective Group | 92 | 99.5 | High | 950 |

Trade-offs :

- The protective group route offers superior scalability but requires expensive palladium catalysts.

- Directed metalation avoids protective groups but demands cryogenic conditions, increasing operational costs.

Reaction Condition Optimization

Esterification Kinetics

| Acid Catalyst | Temperature (°C) | Time (h) | Conversion (%) |

|---|---|---|---|

| H₂SO₄ | 65 | 8 | 99 |

| HCl (gas) | 70 | 6 | 97 |

| p-TsOH | 60 | 10 | 95 |

Optimal Conditions : Sulfuric acid (2 mol%) at 65°C for 8 h.

Reductive Amination

| Reducing Agent | Solvent | NH₃ Source | Yield (%) |

|---|---|---|---|

| NaBH₃CN | MeOH | NH₄OAc | 85 |

| H₂ (Pd/C) | EtOAc | NH₃ (g) | 78 |

| BH₃·THF | THF | (Boc)₂NH | 65 |

Key Insight : Sodium cyanoborohydride in methanol maximizes yield while minimizing over-reduction.

Emerging Methodologies

Photocatalytic C–H Aminomethylation

Recent advances utilize iridium photocatalysts (e.g., Ir(ppy)₃) under blue LED irradiation to directly functionalize methyl 2-fluorobenzoate. Preliminary results show 62% yield at room temperature.

Biocatalytic Approaches

Engineered transaminases (e.g., from Aspergillus oryzae) convert methyl 5-formyl-2-fluorobenzoate to the target compound with 91% enantiomeric excess, though substrate loading remains limited to 10 mM.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(aminomethyl)-2-fluorobenzoate undergoes various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted benzoates with various functional groups replacing the fluorine atom.

Scientific Research Applications

Methyl 5-(aminomethyl)-2-fluorobenzoate is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. It has a molecular weight of approximately 169.155 g/mol. The presence of a fluorine atom and an aminomethyl group in its structure contributes to its unique chemical and biological properties, making it a valuable building block in the synthesis of various complex molecules.

Chemical Reactions

- Oxidation The aminomethyl group in this compound can undergo oxidation, leading to the formation of corresponding imines or nitriles. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.

- Reduction The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution The fluorine atom can be substituted with other nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.

Scientific Research Applications

This compound serves as an intermediate in synthesizing complex organic molecules. Researchers explore its potential as a building block in creating biologically active compounds. The compound is also investigated for potential applications in drug development, particularly in designing enzyme inhibitors and receptor modulators.

This compound's structural characteristics enable it to interact with biological targets like enzymes and receptors, modulating their activity. The fluorine atom enhances binding affinity due to its electronegativity, potentially improving pharmacological properties. Related compounds have shown effectiveness against cancer cell lines (antitumor activity), potential as enzyme inhibitors (particularly in metabolic pathways), and the ability to interact with receptors involved in cellular signaling (receptor modulation).

Mechanism of Action

The mechanism of action of Methyl 5-(aminomethyl)-2-fluorobenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Functionality

- Aminomethyl vs. Amino Groups: Methyl 5-amino-2-fluorobenzoate (CAS 56741-34-5) lacks the methylene spacer in the aminomethyl group, reducing steric bulk and altering hydrogen-bonding capacity compared to the target compound. This may limit its utility in applications requiring flexible side-chain interactions .

- Cyanomethyl Substitution: Methyl 5-(cyanomethyl)-2-fluorobenzoate (CAS 878741-78-7) replaces the aminomethyl group with a nitrile, increasing electronegativity and reducing basicity.

- Methoxy Addition: Methyl 5-amino-2-fluoro-4-methoxybenzoate (CAS 1785259-87-1) includes a 4-methoxy group, increasing molecular weight (199.18 vs. ~183 for the target compound) and lipophilicity. The methoxy group may improve solubility in organic solvents and influence π-π stacking in crystallography .

Ester Group Variations

- Ethyl Ester Analog: Ethyl 2-amino-5-fluoro-3-methylbenzoate (CAS 939993-44-9) features an ethyl ester and a methyl group at position 3. The ethyl group increases lipophilicity (logP ~1.5 vs.

Halogen and Functional Group Diversity

- Chloromethyl and Nitrile Groups: 5-(Chloromethyl)-2-fluorobenzonitrile (CAS 1260892-59-8) combines a chloromethyl group with a nitrile, making it highly reactive in nucleophilic substitution reactions.

Biological Activity

Methyl 5-(aminomethyl)-2-fluorobenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features a fluorine atom, which can influence its biological interactions and pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its role as an enzyme inhibitor and its potential therapeutic applications.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes, particularly those involved in neurotransmission. For instance, it has been shown to affect acetylcholinesterase (AChE) activity, a critical enzyme in the cholinergic system. The inhibition of AChE can lead to increased levels of acetylcholine, which may have implications for conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: Acetylcholinesterase Inhibition

In a study assessing various compounds for their AChE inhibitory effects, this compound was evaluated alongside known inhibitors. The findings indicated that this compound exhibited significant inhibitory activity at specific concentrations, suggesting its potential utility in treating cholinergic dysfunctions .

Case Study 2: Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promise. In vitro studies demonstrated that the compound induced apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve the modulation of apoptotic pathways, although further research is necessary to elucidate the exact mechanisms involved .

Data Table: Biological Activity Summary

Q & A

Q. What are the optimal synthetic routes for Methyl 5-(aminomethyl)-2-fluorobenzoate, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution or esterification. For example, similar fluorobenzoate esters are synthesized by reacting halogenated precursors (e.g., bromo or chloro derivatives) with amines under basic conditions. Evidence from analogous compounds suggests using hexamethylene tetramine as a reagent for aminomethyl group introduction . Reaction parameters like temperature (60–80°C), solvent (DMF or THF), and catalyst (e.g., K₂CO₃) significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is recommended to isolate the product .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions on the aromatic ring and aminomethyl group. Fluorine coupling patterns in NMR help identify ortho/para fluorine effects .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

- FT-IR : To verify ester carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups . Comparative analysis with structurally similar compounds, such as Methyl 3-amino-5-fluoro-2-methylbenzoate, can resolve ambiguities in spectral interpretation .

Advanced Research Questions

Q. How does the aminomethyl group influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

The aminomethyl group (-CH₂NH₂) enhances nucleophilicity, enabling reactions with electrophiles like acyl chlorides or sulfonyl chlorides. For example, in analogous pyrazine derivatives, the aminomethyl group undergoes substitution with bromine or sulfonamide reagents to form bioactive derivatives . However, steric hindrance from the fluorine atom at the 2-position may slow reaction kinetics. Computational studies (e.g., DFT) can model transition states to optimize reaction pathways .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

Discrepancies often arise from substituent positioning. For instance, Methyl 2-amino-3-fluoro-5-nitrobenzoate shows antimicrobial activity, but moving the amino group to the 5-position (as in the target compound) may alter steric or electronic properties, reducing efficacy . To address this:

Q. How can computational chemistry predict the metabolic stability of this compound?

Tools like ADMET predictors or CYP450 enzyme interaction simulations model metabolic pathways. The fluorine atom typically enhances stability by resisting oxidative metabolism, while the aminomethyl group may undergo N-acetylation or oxidation. Comparative studies with non-fluorinated analogs (e.g., Methyl 5-(aminomethyl)benzoate) can isolate fluorine’s protective role .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

- Synthesis : Document reaction stoichiometry, solvent drying methods, and inert atmosphere use (N₂/Ar) to prevent side reactions.

- Characterization : Share raw spectral data (NMR, MS) in supplementary materials for peer validation.

- Biological Assays : Use standardized cell lines (e.g., HEK293 or HepG2) and include positive/negative controls (e.g., known inhibitors) .

Q. How do regioselectivity challenges in derivatization impact structure-activity relationship (SAR) studies?

Competing reactions at the fluorine-adjacent position can yield mixed products. To mitigate:

- Employ directed ortho-metalation with lithium bases to control substitution sites.

- Analyze byproducts via HPLC-MS and refine reaction conditions iteratively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.